1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
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Overview
Description
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound features a triazine ring with a thione group at the 6-position, a methoxyphenylmethyl group at the 5-position, and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazine-thione compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxyphenylmethyl or phenyl groups can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. .
Agriculture: Triazine derivatives are widely used as herbicides and pesticides. .
Materials Science: The unique electronic properties of triazine compounds make them suitable for use in organic electronics and as building blocks for advanced materials
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds also contain a triazine ring but differ in the position and nature of substituents. .
Tetrazine Derivatives: These compounds have a similar ring structure but contain four nitrogen atoms. .
Uniqueness
1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-14-9-7-12(8-10-14)11-15-17(22)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPUZFCVQGDDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385053 |
Source
|
Record name | 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127525-51-3 |
Source
|
Record name | 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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